molecular formula C9H10Br2 B3054748 1-bromo-4-(2-bromopropan-2-yl)benzene CAS No. 61776-65-6

1-bromo-4-(2-bromopropan-2-yl)benzene

Cat. No.: B3054748
CAS No.: 61776-65-6
M. Wt: 277.98 g/mol
InChI Key: NVMIYDBGCPGZRQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromopropan-2-yl)benzene is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 2-bromopropan-2-yl group

Scientific Research Applications

1-Bromo-4-(2-bromopropan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Benzene, 1-bromo-4-(1-bromo-1-methylethyl)-” would depend on the specific context in which it is used. In general, brominated benzene derivatives can participate in electrophilic aromatic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropylbenzene (cumene) using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromopropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution: Formation of 4-(2-substituted-propan-2-yl)benzene derivatives.

    Oxidation: Production of 4-(2-bromo-2-hydroxypropyl)benzene or 4-(2-bromo-2-oxopropyl)benzene.

    Reduction: Formation of 4-(2-propyl)benzene.

Comparison with Similar Compounds

    1-Bromo-4-(2-chloropropan-2-yl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Bromo-4-(2-fluoropropan-2-yl)benzene: Contains a fluorine atom in place of one of the bromine atoms.

    1-Bromo-4-(2-methylpropan-2-yl)benzene: Has a methyl group instead of a bromine atom.

Uniqueness: 1-Bromo-4-(2-bromopropan-2-yl)benzene is unique due to the presence of two bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-4-(2-bromopropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMIYDBGCPGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438314
Record name Benzene, 1-bromo-4-(1-bromo-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61776-65-6
Record name Benzene, 1-bromo-4-(1-bromo-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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